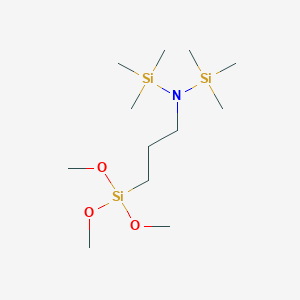

N,N-三甲基甲硅烷基-3-氨基丙基三甲氧基硅烷, 98%

描述

“N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%” is a silicon-based compound. Silicon-based compounds are often used in the protection of a variety of functional groups, in the activation or modification of other functionalities, or as reagents in their own right .

Synthesis Analysis

While specific synthesis information for “N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%” was not found, related compounds such as Tris[N,N-bis(trimethylsilyl)amide]cerium(III) and Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) are used as reactants for the synthesis of various compounds .Chemical Reactions Analysis

While specific chemical reactions involving “N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%” were not found, related compounds like Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are used in various reactions such as the synthesis of amidocerium(IV) oxides, sterically encumbered N-heterocyclic carbene ligands, and lanthanide imidodiphosphinate complexes with electroluminescent properties .科学研究应用

线性和杂环化合物的合成

Kirilin 等人 (2009) 探讨了氨基丙基三乙氧基硅烷和 N-[2-(氨基乙基)-N-3-(三甲氧基甲硅烷基)丙基]胺与二乙基氨基甲酸三甲基甲硅烷基醚和三甲基甲硅烷基异氰酸酯的反应性。此过程涉及中间产物的形成,这些中间产物经历分子内和分子间脱硅基化,分别生成环状和线状产物。本研究重点介绍了这些化合物在合成复杂分子结构中的用途 (Kirilin, Belova, Gavrilova, & Korobova, 2009).

分子内烯烃加氢氨化的催化

Kim 等人 (2001) 证明了双(三甲基甲硅烷基)酰胺(包括类似于 N,N-三甲基甲硅烷基-3-氨基丙基三甲氧基硅烷的化合物)在分子内烯烃加氢氨化中的催化能力。这些催化剂能够实现高度立体控制的环化过程,这对于复杂有机化合物的合成至关重要 (Kim, Livinghouse, & Bercaw, 2001).

杂化材料的开发

Alauzun 等人 (2005) 研究了使用 N-(2-氨基乙基)-3-氨基丙基三甲氧基硅烷和类似化合物捕获二氧化碳以形成超分子网络。该网络在水解缩聚后产生具有游离氨基的结构化杂化材料,证明了这些硅烷在为各种应用创建功能化材料中的潜力 (Alauzun, Mehdi, Reyé, & Corriu, 2005).

耐腐蚀性增强

Chico 等人 (2010) 研究了用硅烷溶液(包括 3-氨基丙基三乙氧基硅烷和相关化合物)处理的钢的耐腐蚀性。该研究强调了这些硅烷在用作涂漆前预处理时提高金属耐腐蚀性的有效性,表明它们在保护涂层中发挥着有价值的作用 (Chico, Fuente, Pérez, & Morcillo, 2010).

复杂有机硅化合物的合成

Verma 等人 (2001) 专注于通过涉及 3-氨基丙基三乙氧基硅烷的简单缩合反应来合成和表征杂环取代硅杂环烷。这项工作证明了该化合物在创建复杂有机硅结构中的用途,这可能对材料科学和催化产生影响 (Verma, Nasim, & Venkataramani, 2001).

作用机制

Target of Action

N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, also known as Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- or MFCD29066950, is a type of organosilicon compoundIt is known to interact with various organic and inorganic substrates due to its silyl groups .

Mode of Action

The compound acts as a reagent in various chemical reactions. For instance, N,N-Bis(trimethylsilyl)amines, a class of compounds to which it belongs, can react with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate to give Schiff bases in high yields . This suggests that the compound can facilitate the formation of Schiff bases, which are functional groups in organic chemistry.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. In the synthesis of Schiff bases, it can influence the formation and transformation of functional groups, thereby affecting the overall pathway of organic synthesis .

Result of Action

The result of the compound’s action is the facilitation of chemical reactions, such as the formation of Schiff bases . This can lead to the synthesis of new compounds with potential applications in various fields, such as materials science and pharmaceuticals.

属性

IUPAC Name |

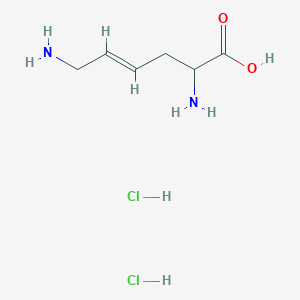

3-trimethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33NO3Si3/c1-14-19(15-2,16-3)12-10-11-13(17(4,5)6)18(7,8)9/h10-12H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGZENPUTBJZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33NO3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)